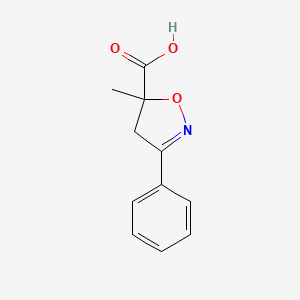

5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid

説明

5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 g/mol .

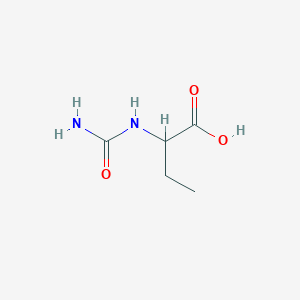

Molecular Structure Analysis

The molecular structure of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid consists of an isoxazole ring attached to a phenyl group and a carboxylic acid group . The isoxazole ring is a five-membered ring containing two heteroatoms, one nitrogen and one oxygen .Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.21 g/mol and a calculated LogP value of 1.6, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound is rotatable, which may affect its bioavailability .科学的研究の応用

-

Synthesis of Penicillin

- Field : Pharmaceutical Chemistry

- Application : This compound has been used in the preparation of intermediates for the synthesis of penicillin .

- Method : While the exact method of application is not specified, it typically involves acylation during solid support synthesis of the isoxazolopyridone derivatives .

- Results : The outcomes of this application are not specified in the source .

-

Drug Discovery

- Field : Medicinal Chemistry

- Application : Isoxazole, a five-membered heterocyclic moiety found in many commercially available drugs, is significant in the field of drug discovery .

- Method : Various novel synthetic techniques are in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

- Results : The results of these applications are not specified in the source .

- Isoxazole Synthesis

- Field : Organic Chemistry

- Application : Isoxazole, a five-membered heterocyclic moiety, is significant in the field of organic chemistry. The compound “5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid” could potentially be used in the synthesis of various 3-substituted and 3,5-disubstituted isoxazoles .

- Method : Various novel synthetic techniques are in use for isoxazole synthesis. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

- Results : The outcomes of this application are not specified in the source .

将来の方向性

The future research directions for 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid could involve exploring its potential biological activities and applications. For instance, compounds containing the isoxazole ring have been found to exhibit antibacterial activity , suggesting potential use in the development of new antibiotics. Further studies could also investigate its synthesis and chemical properties in more detail.

特性

IUPAC Name |

5-methyl-3-phenyl-4H-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-11(10(13)14)7-9(12-15-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSXXVCKNAZBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389024 | |

| Record name | 5-methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid | |

CAS RN |

842954-77-2 | |

| Record name | 4,5-Dihydro-5-methyl-3-phenyl-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842954-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

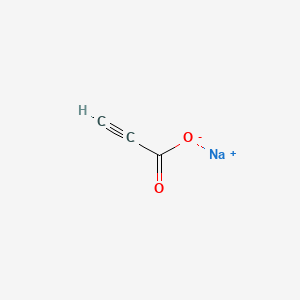

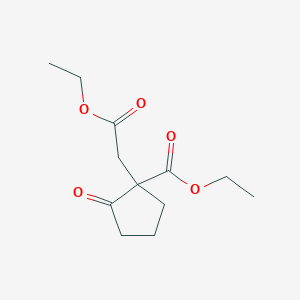

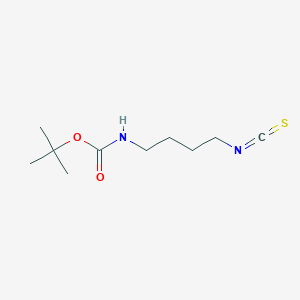

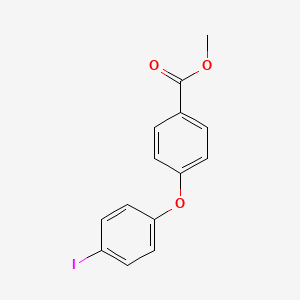

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。